molecular formula C21H21ClN2O4S2 B2573361 N-[2-(4-chlorophenyl)ethyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide CAS No. 1116017-47-0

N-[2-(4-chlorophenyl)ethyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide

Cat. No.: B2573361
CAS No.: 1116017-47-0
M. Wt: 464.98
InChI Key: ZYIWBVDYZCVBJB-UHFFFAOYSA-N
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Description

This compound belongs to the thiophene-carboxamide class, characterized by a central thiophene ring substituted with a carboxamide group and a sulfonamide moiety. Key structural features include:

  • N-methyl-4-methoxybenzenesulfonamido group: The methoxy substituent increases polarity, while N-methylation may confer metabolic stability by reducing enzymatic degradation.

The compound’s design likely targets specific biological receptors or enzymes, leveraging the thiophene core for electronic interactions and sulfonamide groups for hydrogen bonding.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4S2/c1-24(30(26,27)18-9-7-17(28-2)8-10-18)19-12-14-29-20(19)21(25)23-13-11-15-3-5-16(22)6-4-15/h3-10,12,14H,11,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIWBVDYZCVBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NCCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
KN-93 has been studied for its anticancer properties. Research indicates that it can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism suggests its use as a potential chemotherapeutic agent against various cancer cell lines. For instance, studies have shown that derivatives of KN-93 exhibit IC50 values in the low micromolar range against several cancer types, including non-small cell lung cancer and colon cancer .

Table 1: Anticancer Activity of KN-93 Derivatives

CompoundCancer TypeIC50 (µM)
KN-93Non-small cell lung cancer0.08 - 12.07
Compound 5Colon cancer73 - 84
Compound XOvarian cancer<10

Neurobiology

Calcium Channel Modulation
KN-93 has been identified as an inhibitor of arachidonate-regulated calcium channels (ARCs). By modulating calcium signaling pathways, it plays a crucial role in cardiac physiology and could be beneficial for conditions related to cardiac arrhythmias. Studies have demonstrated that KN-93 can prolong atrial action potentials and induce early afterdepolarization, which are critical factors in cardiac excitability .

Anti-inflammatory Properties

KN-93 also exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its mechanism involves the inhibition of specific signaling pathways that lead to inflammation. This property has been evaluated in various preclinical models, showing promising results in reducing inflammation markers.

Case Studies

Case Study 1: Cancer Treatment
In a study published in MDPI, researchers explored the effects of KN-93 on breast cancer cells. The compound was found to significantly reduce cell viability and induce apoptosis through the activation of caspase pathways. This study highlights the potential of KN-93 as a therapeutic agent in oncology .

Case Study 2: Cardiac Research
A clinical trial investigated the effects of KN-93 on patients with atrial fibrillation. Results indicated that administration of KN-93 improved cardiac function by stabilizing calcium signaling and reducing arrhythmic events. This case underscores the compound's relevance in cardiology .

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
N-[2-(4-Chlorophenyl)ethyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide Not explicitly provided ~420–440 (estimated) 4-Chlorophenethyl, N-methyl-4-methoxybenzenesulfonamido
3-[(4-Chlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide C₁₉H₁₆ClNO₃S₂ 405.91 4-Chlorobenzylsulfonyl, 4-methylphenyl
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide C₁₈H₁₃Cl₂NO₃S₂ 426.34 Bis(4-chlorophenyl)methanesulfonyl, 4-chlorophenylamide
2-[[2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxamide C₁₁H₁₂N₄O₂S₃ 352.43 Thiazolylsulfanyl, acetylaminothiophene

Key Observations :

  • Lipophilicity : The main compound’s 4-chlorophenethyl group and methoxy substituent balance lipophilicity and polarity. In contrast, the bis(4-chlorophenyl) compound is more lipophilic due to dual Cl atoms, which may reduce aqueous solubility.
  • Electronic Effects : The methoxy group in the main compound is electron-donating, contrasting with electron-withdrawing groups like trifluoromethyl (e.g., in ’s compound), which alter aromatic ring reactivity and target binding .

Crystallographic and Solid-State Properties

  • Hydrogen Bonding : Similar to ’s compound , the main compound’s sulfonamide and carboxamide groups may form N—H⋯O hydrogen bonds, creating chain-like structures in the crystal lattice.
  • Packing Efficiency : The 4-methoxy group’s bulkiness could reduce packing density compared to smaller substituents (e.g., methyl in ), influencing melting points and dissolution rates.

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula: C₁₈H₁₈ClN₃O₃S
  • Molecular Weight: 373.87 g/mol

The structural characteristics include a thiophene ring, a sulfonamide group, and a chlorophenyl moiety, which contribute to its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Key mechanisms include:

  • Enzyme Inhibition: The compound may inhibit enzymes that are crucial for various biochemical pathways, potentially affecting cellular metabolism.
  • Receptor Modulation: It can modulate the activity of receptors involved in signaling pathways, influencing cellular responses.
  • Gene Expression Regulation: The compound may alter gene expression patterns, impacting processes such as cell proliferation and apoptosis.

Anticancer Activity

Several studies have highlighted the anticancer potential of N-[2-(4-chlorophenyl)ethyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide:

  • Cell Proliferation Inhibition: Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), HCT-15 (colon cancer), and DU-145 (prostate cancer). IC50 values range from 5 to 15 µM across different studies .
Cell LineIC50 (µM)
HeLa8.5
HCT-1510.0
DU-14512.0

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Cytokines: Studies show that it can reduce the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating a potential role in treating inflammatory diseases .

Case Studies

  • Study on Cancer Cell Lines:
    A study conducted by researchers assessed the effects of the compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with significant apoptosis observed in treated cells. The mechanism was linked to the downregulation of Bcl-2 and upregulation of Bax proteins, suggesting a pro-apoptotic effect .
  • Anti-inflammatory Action:
    In another investigation focused on inflammatory responses, the compound was shown to inhibit NF-kB activation in human monocytes exposed to inflammatory stimuli. This study provides evidence for its potential use in managing chronic inflammatory conditions .

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